REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[CH3:5][C:6]1[NH:7][C:8]([CH3:13])=[CH:9][C:10](=[O:12])[CH:11]=1.[C:14](O)(=[O:16])C>[OH-].[Na+]>[CH3:5][C:6]1[NH:7][C:8]([CH3:13])=[CH:9][C:10](=[O:12])[C:11]=1[CH:14]=[O:16] |f:3.4|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=CC(C1)=O)C
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Volatile material was removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with methanol (3×100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with methanol/dichloromethane (1:9 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CC(C1C=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |